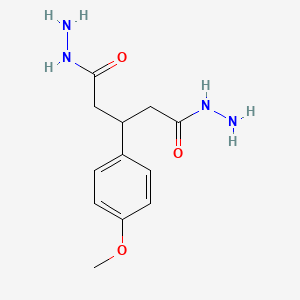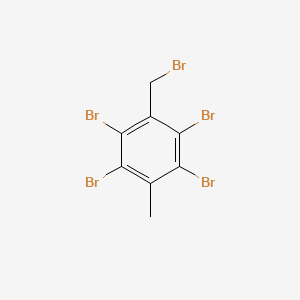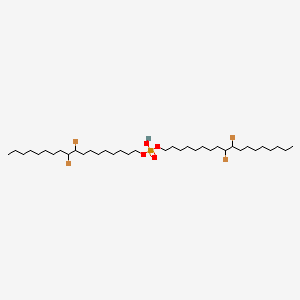
Bis(9,10-dibromooctadecyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(9,10-dibromooctadecyl) hydrogen phosphate is a chemical compound with the molecular formula C36H71Br4O4P. It is known for its unique structure, which includes brominated octadecyl chains and a phosphate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(9,10-dibromooctadecyl) hydrogen phosphate typically involves the bromination of octadecanol followed by phosphorylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to achieve the bromination of octadecanol at the 9 and 10 positions. The brominated product is then reacted with phosphoric acid or a phosphorylating agent to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(9,10-dibromooctadecyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The brominated chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Bis(9,10-dibromooctadecyl) hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(9,10-dibromooctadecyl) hydrogen phosphate involves its interaction with molecular targets and pathways. The brominated chains and phosphate group can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(9,10-dibromooctadecyl) phosphate
- Bis(9,10-dibromooctadecyl) sulfate
- Bis(9,10-dibromooctadecyl) carbonate
Uniqueness
Bis(9,10-dibromooctadecyl) hydrogen phosphate is unique due to its specific combination of brominated chains and a phosphate group. This structure imparts distinctive chemical properties, such as reactivity and stability, making it valuable for various applications .
Propiedades
Número CAS |
68298-31-7 |
|---|---|
Fórmula molecular |
C36H71Br4O4P |
Peso molecular |
918.5 g/mol |
Nombre IUPAC |
bis(9,10-dibromooctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C36H71Br4O4P/c1-3-5-7-9-15-21-27-33(37)35(39)29-23-17-11-13-19-25-31-43-45(41,42)44-32-26-20-14-12-18-24-30-36(40)34(38)28-22-16-10-8-6-4-2/h33-36H,3-32H2,1-2H3,(H,41,42) |
Clave InChI |
GDKGEORXADBULN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCCOP(=O)(O)OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



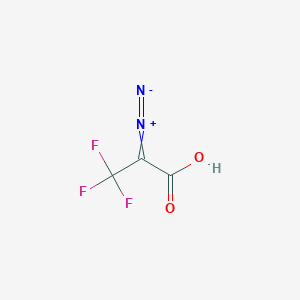
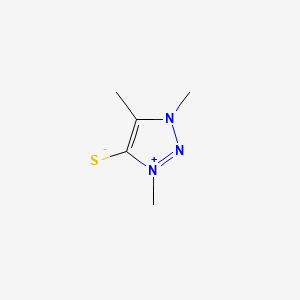
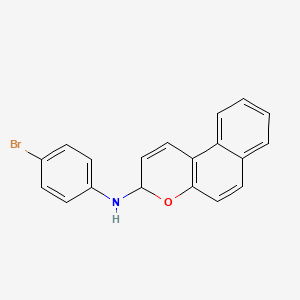
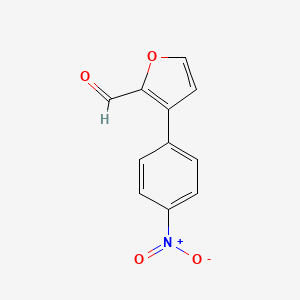
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)

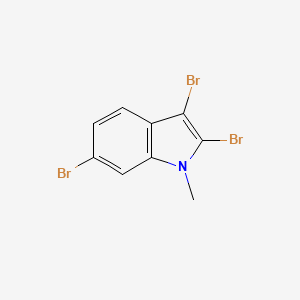
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

